4-Phenylnaphthalen-2-ol
CAS No.: 36159-74-7
Cat. No.: VC7970425
Molecular Formula: C16H12O
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36159-74-7 |
---|---|
Molecular Formula | C16H12O |
Molecular Weight | 220.26 g/mol |
IUPAC Name | 4-phenylnaphthalen-2-ol |
Standard InChI | InChI=1S/C16H12O/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11,17H |
Standard InChI Key | UHEFACWYBYZURZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)O |
Introduction
Structural and Molecular Characteristics
4-Phenylnaphthalen-2-ol (C₁₆H₁₂O) is characterized by a naphthalene ring system substituted at the 4-position with a phenyl group and at the 2-position with a hydroxyl group. Its IUPAC name, 4-phenylnaphthalen-2-ol, reflects this substitution pattern. The compound’s molecular structure has been rigorously characterized, with key data provided by PubChem (Table 1).
Table 1: Molecular Properties of 4-Phenylnaphthalen-2-ol
Property | Value |
---|---|
IUPAC Name | 4-phenylnaphthalen-2-ol |
Molecular Formula | C₁₆H₁₂O |
Molecular Weight | 220.26 g/mol |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)O |
InChI Key | UHEFACWYBYZURZ-UHFFFAOYSA-N |
CAS Registry Number | 36159-74-7 |
The hydroxyl group at the 2-position introduces polarity and hydrogen-bonding capacity, while the phenyl group enhances aromatic stacking interactions. This combination of functional groups influences both its reactivity and potential applications.
Synthetic Routes and Methodologies
Gold-Catalyzed Cycloisomerization
A notable synthetic approach for related naphthalene derivatives involves gold-catalyzed cycloisomerization of 1,6-diyne-4-en-3-ols. For example, the Royal Society of Chemistry (RSC) reported the use of PPh₃AuOTf (2 mol%) in dichloromethane to convert 3-phenyl-1-(2-(phenylethynyl)phenyl)prop-2-yn-1-ol into phenyl(2-phenylnaphthalen-1-yl)methanone (86% yield) . Although this method specifically targets 1-substituted naphthalenes, analogous strategies could be adapted for synthesizing 4-Phenylnaphthalen-2-ol by modifying starting materials and reaction conditions.
Alkynylation and Coupling Reactions
The RSC paper also details alkynylation reactions using palladium and copper catalysts. For instance, 2-bromobenzaldehyde was coupled with phenylacetylene in the presence of Pd(PPh₃)₄ and CuI to yield 2-(phenylethynyl)benzaldehyde, a precursor for naphthalene derivatives . Such cross-coupling methodologies highlight the potential for constructing the naphthalene core through alkyne intermediates, which could be further functionalized to introduce the phenyl and hydroxyl groups.
Chemical Reactivity and Transformations
Oxidation Reactions
The hydroxyl group in 4-Phenylnaphthalen-2-ol is susceptible to oxidation. Under acidic or basic conditions with reagents like KMnO₄ or CrO₃, the hydroxyl group can be oxidized to a ketone or quinone. For example, oxidation may yield 4-phenylnaphthalene-2-quinone, a compound with potential redox applications.
Electrophilic Aromatic Substitution
The electron-rich naphthalene ring undergoes electrophilic substitution. Friedel-Crafts acylation with AlCl₃ as a catalyst could introduce acyl groups at the 1- or 3-positions, depending on directing effects. Similarly, nitration or sulfonation reactions may occur, though regioselectivity would be influenced by the existing substituents.
Reduction Pathways
Catalytic hydrogenation with Pd/C or LiAlH₄ can reduce the aromatic rings, producing dihydro or tetrahydro derivatives. Such reductions modify the compound’s conjugation and solubility, expanding its utility in hydrogenation catalysis or polymer chemistry.
Spectroscopic Characterization
Mass Spectrometry
The molecular ion peak at m/z 220 (C₁₆H₁₂O⁺) confirms the molecular weight. Fragmentation patterns likely include loss of the hydroxyl group (M–17) and cleavage of the phenyl-naphthalene bond.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume